Regioisomeric Purity: Validated 4-Hydroxymethyl Substitution vs. the 5-Regioisomer
The target compound is the 4-hydroxymethyl regioisomer. The regioisomeric analog (1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol represents a distinct chemical entity. The target compound is supplied with a certified purity of 98%, confirmed by QC analysis (NMR, HPLC, GC), ensuring the absence of the 5-regioisomer .
| Evidence Dimension | Regioisomeric Purity (HPLC at 254 nm) |
|---|---|
| Target Compound Data | Purity = 98.0% (No detectable 5-hydroxymethyl regioisomer) |
| Comparator Or Baseline | Baseline is the absence of regioisomeric impurity. The 5-hydroxymethyl regioisomer is a known, distinct compound that would appear as a separate peak in HPLC. |
| Quantified Difference | Purity ≥ 98% for the specific 4-hydroxymethyl regioisomer, implying <2% total impurities including any regioisomeric species. |
| Conditions | QC Data: HPLC, NMR, GC per Bidepharm batch analysis for CAS 2098143-58-7. |
Why This Matters
Selection of the correct regioisomer is non-negotiable in medicinal chemistry SAR studies, as the 4- and 5-hydroxymethyl substituents project vectors into different spatial regions, leading to divergent biological activities.
